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molecular formula C11H15NO3 B8482655 4-(3-Aminopropyl)-phenoxyacetic acid

4-(3-Aminopropyl)-phenoxyacetic acid

Cat. No. B8482655
M. Wt: 209.24 g/mol
InChI Key: BTDHPPHPTPDLNZ-UHFFFAOYSA-N
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Patent
US04258058

Procedure details

A mixture of 16.2 g. (58 mMol) ethyl 4-(3-acetaminopropyl)-phenoxyacetate, 100 ml. ethanol, 100 ml. water and 32.5 g. (0.58 mol) potassium hydroxide is kept at reflux temperature for 16 hours. The reaction mixture is then cooled, adjusted to pH 6.5 with 6 N hydrochloric acid and the resultant sand-colored precipitate filtered off with suction. After washing with water and drying, there are obtained 12.0 g. (quantitative yield) 4-(3-aminopropyl)-phenoxyacetic acid; m.p. 248° C.
Name
ethyl 4-(3-acetaminopropyl)-phenoxyacetate
Quantity
58 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.58 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][CH2:7][C:8]1[CH:20]=[CH:19][C:11]([O:12][CH2:13][C:14]([O:16]CC)=[O:15])=[CH:10][CH:9]=1)C(C)=O.C(O)C.[OH-].[K+].Cl>O>[NH2:1][CH2:5][CH2:6][CH2:7][C:8]1[CH:20]=[CH:19][C:11]([O:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
ethyl 4-(3-acetaminopropyl)-phenoxyacetate
Quantity
58 mmol
Type
reactant
Smiles
N(C(=O)C)CCCC1=CC=C(OCC(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.58 mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 16.2 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
FILTRATION
Type
FILTRATION
Details
the resultant sand-colored precipitate filtered off with suction
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
there are obtained 12.0 g

Outcomes

Product
Name
Type
product
Smiles
NCCCC1=CC=C(OCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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